

# The Discovery and Historical Development of Propofol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Profadol Hydrochloride |           |
| Cat. No.:            | B15620383              | Get Quote |

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

## **Abstract**

Propofol (2,6-diisopropylphenol) is a short-acting, intravenously administered hypnotic agent. Its discovery and development represent a significant milestone in anesthesiology, offering rapid onset and recovery, which has made it a ubiquitous agent for the induction and maintenance of anesthesia, procedural sedation, and in intensive care settings. This technical guide provides a comprehensive overview of the discovery, historical development, and core pharmacological principles of propofol. It includes a detailed examination of its mechanism of action, quantitative pharmacological data, and the experimental protocols used to elucidate its properties.

# **Discovery and Historical Development**

The journey of propofol from a laboratory curiosity to a cornerstone of modern anesthesia was a multi-decade endeavor driven by the need for an intravenous anesthetic with a more favorable recovery profile than existing agents like thiopental.

Early Development at Imperial Chemical Industries (ICI)

The story of propofol begins in the early 1970s at the laboratories of Imperial Chemical Industries (ICI) in the United Kingdom. A team led by Dr. Iain Glen was tasked with discovering



a new intravenous anesthetic. Their research focused on alkylphenols, a class of compounds known for their hypnotic properties.

Initial screening of a series of alkylphenols identified 2,6-diisopropylphenol as a promising candidate due to its rapid onset of action and short duration of effect in animal models. This compound was initially designated ICI 35868.

Formulation Challenges and Eventual Success

A major hurdle in the development of propofol was its poor solubility in water. The initial formulation used Cremophor EL, a polyoxyethylated castor oil, as a solubilizing agent. While effective in solubilizing propofol, Cremophor EL was associated with a high incidence of anaphylactoid reactions in clinical trials, leading to the temporary withdrawal of the drug.

The breakthrough came with the development of a lipid emulsion formulation. This formulation, consisting of propofol, soybean oil, egg lecithin, and glycerol, proved to be both stable and well-tolerated, with a significantly lower risk of allergic reactions. This emulsion formulation is the basis of the product known today as Diprivan®.

Regulatory Approval and Clinical Adoption

Following successful clinical trials with the new formulation, propofol gained regulatory approval in the United Kingdom in 1986 and in the United States in 1989. Its rapid and clear-headed recovery profile quickly made it the intravenous induction agent of choice for many anesthesiologists worldwide, a position it continues to hold.

### **Mechanism of Action**

Propofol's primary mechanism of action is the potentiation of the inhibitory neurotransmitter y-aminobutyric acid (GABA) at the GABA-A receptor.[1][2] However, its effects are not limited to the GABAergic system, and it interacts with several other neurotransmitter systems, contributing to its overall anesthetic profile.

Primary Target: GABA-A Receptor

The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions into the neuron.[1] This influx of negative ions leads to



hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

Propofol binds to a distinct site on the GABA-A receptor from GABA itself, acting as a positive allosteric modulator.[1] This binding increases the affinity of the receptor for GABA and prolongs the duration of the chloride channel opening, thereby enhancing the inhibitory effect of GABA.[1] At higher concentrations, propofol can directly activate the GABA-A receptor even in the absence of GABA.

#### Secondary Targets and Effects

- Glycine Receptors: Propofol also potentiates the function of glycine receptors, another major inhibitory ligand-gated ion channel in the central nervous system, particularly in the spinal cord and brainstem.[3][4] This action may contribute to the analgesic and muscle relaxant properties of propofol.
- Nicotinic Acetylcholine Receptors (nAChRs): Propofol has been shown to inhibit neuronal nicotinic acetylcholine receptors.[5][6] This inhibitory effect on a key excitatory pathway likely contributes to its sedative and hypnotic effects.
- Muscarinic Acetylcholine Receptors (mAChRs): Studies have demonstrated that propofol
  can inhibit M1 muscarinic acetylcholine receptor-mediated signal transduction.[7][8] This may
  play a role in the amnestic effects of the drug.
- NMDA Receptors: Propofol can also inhibit N-methyl-D-aspartate (NMDA) receptors, which are involved in excitatory neurotransmission.[1]

# Signaling Pathway of Propofol's Primary Mechanism of Action





Click to download full resolution via product page

Caption: Propofol enhances GABA-A receptor mediated inhibition.

# **Quantitative Pharmacological Data**

The following tables summarize key quantitative data related to the pharmacology of propofol.

Table 1: Receptor Interaction Data

| Receptor/Site                       | Interaction                                       | Species                              | Value        | Reference |
|-------------------------------------|---------------------------------------------------|--------------------------------------|--------------|-----------|
| GABA-A<br>Receptor (α1β3)           | Potentiation of<br>GABA-evoked<br>currents (EC50) | Human<br>(expressed in<br>HEK cells) | 1.7 ± 0.7 μM | [9]       |
| GABA-A<br>Receptor (β3<br>homomers) | Inhibition of<br>[35S]-TBPS<br>binding (IC50)     | Sf9 cells                            | 2.9 ± 0.4 μM | [9]       |
| M1 Muscarinic<br>Receptor           | Inhibition of ACh-<br>induced current<br>(IC50)   | Rat (expressed in Xenopus oocytes)   | 5.6 μΜ       | [7]       |
| Neuronal<br>Nicotinic AChR          | Inhibition of<br>steady current<br>(IC50)         | PC12 cells                           | 5.4 ± 0.6 μM | [5]       |



Table 2: Anesthetic Potency (ED50)

| Species              | Condition                         | ED50 (mg/kg) | Reference |
|----------------------|-----------------------------------|--------------|-----------|
| Dog                  | Unpremedicated                    | 3.8          | [10]      |
| Dog                  | Premedicated with Acepromazine    | 2.2          | [10]      |
| Goat                 | Unpremedicated                    | 5.1          | [11]      |
| Child (1-110 months) | Response to mask application      | 1.74         | [12]      |
| Child (1-110 months) | Elimination of corneal reflex     | 2.47         | [12]      |
| Child (1-110 months) | Response to trapezius compression | 3.27         | [12]      |

Table 3: Human Pharmacokinetic Parameters

| Parameter                              | Value             | Reference |
|----------------------------------------|-------------------|-----------|
| Protein Binding                        | 97-99%            | [13]      |
| Volume of Distribution (Vd)            | 3.5 - 8 L/kg      | [13]      |
| Clearance (CI)                         | 20 - 30 mL/kg/min | [13]      |
| Elimination Half-life (t1/2β)          | 1 - 3 hours       | [13]      |
| Terminal Elimination Half-life (t1/2y) | 4 - 24 hours      | [14]      |

# **Experimental Protocols**

This section details the methodologies for key experiments cited in this guide.

Protocol 1: Determination of Anesthetic Potency (ED50) in Dogs



- Objective: To determine the median effective dose (ED50) of propofol required for induction of anesthesia in dogs.
- Animal Model: Healthy adult dogs of mixed breeds.
- Procedure:
  - Animals are randomly assigned to either an unpremedicated group or a group premedicated with acepromazine (0.05 mg/kg).
  - Propofol is administered intravenously. The initial dose for the first dog in each group is a predetermined value (e.g., 4 mg/kg).
  - Successful induction of anesthesia is defined as the ability to intubate the trachea without a gag reflex.
  - The dose for each subsequent dog is determined by the response of the previous dog using the up-and-down method. If the previous dog was successfully intubated, the next dog receives a lower dose (e.g., decreased by 20%). If intubation was unsuccessful, the next dog receives a higher dose (e.g., increased by 25%).
  - The ED50 is calculated from the series of positive and negative responses using a statistical method such as probit analysis.
- Reference: Based on the methodology described in Watney & Pablo (1992).[10]

Protocol 2: Measurement of Propofol's Effect on Ion Channels using Two-Electrode Voltage Clamp in Xenopus Oocytes

- Objective: To quantify the inhibitory effect of propofol on M1 muscarinic acetylcholine receptor-mediated currents.
- Expression System:Xenopus laevis oocytes injected with cRNA encoding the rat M1 muscarinic receptor.
- Procedure:
  - Oocytes are placed in a recording chamber and perfused with a standard saline solution.



- The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording. The membrane potential is held at a constant value (e.g., -60 mV).
- The M1 receptor is activated by applying its agonist, acetylcholine (ACh), at a fixed concentration (e.g., 100 nM), and the resulting Ca2+-activated Cl- current is recorded.
- Propofol at various concentrations is co-applied with ACh, and the inhibition of the AChinduced current is measured.
- The concentration of propofol that produces 50% inhibition of the maximal ACh-induced current (IC50) is determined by fitting the concentration-response data to a logistic equation.
- Reference: Based on the methodology described in Inanobe et al. (1999).[7]

## **Experimental Workflow for Synthesis of Propofol**





Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of propofol.



#### Conclusion

The discovery and development of propofol have profoundly impacted the practice of anesthesia and sedation. Its favorable pharmacokinetic and pharmacodynamic profile, centered on its potentiation of GABA-A receptor function, has established it as an indispensable tool for clinicians. Ongoing research continues to refine our understanding of its complex interactions with various neurotransmitter systems, paving the way for the development of even safer and more effective anesthetic agents in the future. This technical guide serves as a comprehensive resource for professionals in the field, providing a detailed overview of the foundational science behind this essential medication.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. What is the mechanism of Propofol? [synapse.patsnap.com]
- 2. Propofol in anesthesia. Mechanism of action, structure-activity relationships, and drug delivery PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The actions of propofol on gamma-aminobutyric acid-A and glycine receptors in acutely dissociated spinal dorsal horn neurons of the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavior and Cellular Evidence for Propofol-Induced Hypnosis Involving Brain Glycine Receptors PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of ketamine and propofol on neuronal nicotinic acetylcholine receptors and P2x purinoceptors in PC12 cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propofol and AZD3043 Inhibit Adult Muscle and Neuronal Nicotinic Acetylcholine Receptors Expressed in Xenopus Oocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Propofol inhibits muscarinic acetylcholine receptor-mediated signal transduction in Xenopus Oocytes expressing the rat M1 receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Site of action of the general anesthetic propofol in muscarinic M1 receptor-mediated signal transduction PubMed [pubmed.ncbi.nlm.nih.gov]



- 9. A propofol binding site on mammalian GABAA receptors identified by photolabeling PMC [pmc.ncbi.nlm.nih.gov]
- 10. Median effective dosage of propofol for induction of anesthesia in dogs PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. [Propofol: ED50 and ED90 induction doses in pediatric anesthesia] PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical Pharmacokinetics and Pharmacodynamics of Propofol PMC [pmc.ncbi.nlm.nih.gov]
- 14. derangedphysiology.com [derangedphysiology.com]
- To cite this document: BenchChem. [The Discovery and Historical Development of Propofol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620383#profadol-hydrochloride-discovery-and-historical-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com